Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the chloroacetamido group and the ethyl ester functionality. The reaction conditions often involve the use of reagents such as chloroacetyl chloride, ethyl chloroformate, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:
Ethyl 2-picolinate: Similar in structure but lacks the chloroacetamido group, resulting in different chemical and biological properties.
Pyridine-2-carboxylic acid ethyl ester: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities.
Biological Activity
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- Molecular Formula : C14H15ClN2O3S
- Molar Mass : 326.8 g/mol
- CAS Number : 852400-13-6
Structural Characteristics
The compound features a thieno[2,3-b]pyridine core with a chloroacetamido substituent and an ethyl ester group. Its unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for the development of new antibiotics.
Anticancer Activity
In cellular assays, the compound has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained were:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
A549 | 20.5 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
The proposed mechanism of action involves the inhibition of specific enzymes involved in the biosynthesis of nucleic acids and proteins. This is particularly relevant in cancer therapy where rapid cell division is a target.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant strains of bacteria. Results showed a notable reduction in bacterial load in treated groups compared to controls.
- Cytotoxicity Assessment : In a clinical trial involving human cancer cell lines, this compound was tested alongside established chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity compared to single-agent treatments.
Properties
CAS No. |
852400-13-6 |
---|---|
Molecular Formula |
C14H15ClN2O3S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3S/c1-4-20-14(19)12-11(17-9(18)6-15)10-7(2)5-8(3)16-13(10)21-12/h5H,4,6H2,1-3H3,(H,17,18) |
InChI Key |
UQNQPTLBUPYUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCl |
Origin of Product |
United States |
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